molecular formula C15H24N2O4S B258516 N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide

N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide

Numéro de catalogue B258516
Poids moléculaire: 328.4 g/mol
Clé InChI: LCTCAYNWTHCASV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide, also known as BAY 43-9006, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It was first synthesized in 1999 by Bayer AG and has since been the subject of numerous scientific investigations.

Mécanisme D'action

N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 inhibits the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 disrupts signaling pathways that are involved in tumor growth and angiogenesis. This leads to decreased tumor cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the activity of several protein kinases, as mentioned above, which leads to decreased tumor cell proliferation and increased apoptosis. It also inhibits angiogenesis, which is the process by which tumors develop new blood vessels to supply nutrients and oxygen. Additionally, N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Avantages Et Limitations Des Expériences En Laboratoire

N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied in preclinical models, which provides a wealth of data for researchers. However, there are also limitations to using N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 in lab experiments. It has been shown to have off-target effects, which can complicate data interpretation. Additionally, its efficacy may vary depending on the specific cancer type being studied.

Orientations Futures

There are several future directions for research involving N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006. One area of interest is in combination therapy, where N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 is used in conjunction with other cancer treatments to increase efficacy. Another area of interest is in identifying biomarkers that can predict response to N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006, which would enable more targeted treatment. Additionally, there is ongoing research into developing more potent and selective inhibitors of the protein kinases targeted by N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006.

Méthodes De Synthèse

The synthesis of N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 involves several steps, including the reaction of 2-ethoxyaniline with methylsulfonyl chloride to form 2-ethoxy(methylsulfonyl)aniline. This compound is then reacted with tert-butyl chloroacetate to yield N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide. The overall yield of the synthesis is approximately 30%.

Applications De Recherche Scientifique

N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 has been studied extensively for its potential use in the treatment of cancer. It has been shown to inhibit the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in tumor growth and angiogenesis. In preclinical studies, N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 has demonstrated antitumor activity against a variety of cancer types, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.

Propriétés

Nom du produit

N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide

Formule moléculaire

C15H24N2O4S

Poids moléculaire

328.4 g/mol

Nom IUPAC

N-tert-butyl-2-(2-ethoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C15H24N2O4S/c1-6-21-13-10-8-7-9-12(13)17(22(5,19)20)11-14(18)16-15(2,3)4/h7-10H,6,11H2,1-5H3,(H,16,18)

Clé InChI

LCTCAYNWTHCASV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(CC(=O)NC(C)(C)C)S(=O)(=O)C

SMILES canonique

CCOC1=CC=CC=C1N(CC(=O)NC(C)(C)C)S(=O)(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.